4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a pyrrolidinone ring substituted with an amino group and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one typically involves the reaction of 2-phenoxyethylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the phenoxyethyl group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring but lacking the amino and phenoxyethyl groups.
4-Amino-1-(2-hydroxyethyl)pyrrolidin-2-one: Similar structure but with a hydroxyethyl group instead of a phenoxyethyl group.
Uniqueness
4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the phenoxyethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 |
InChI Key |
AIHXUGICVNVYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCOC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.